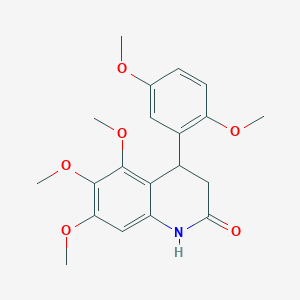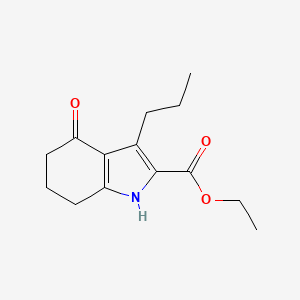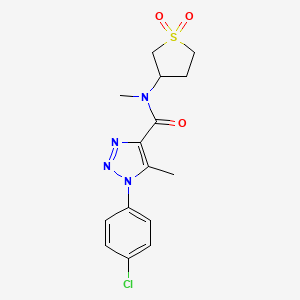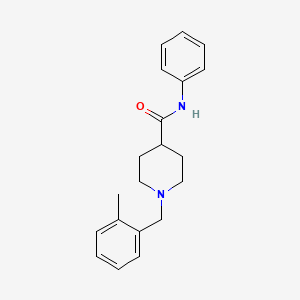
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a synthetic compound that belongs to the family of quinoline derivatives. DMQX is a potent competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor found in the central nervous system.
Mécanisme D'action
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor found in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and the AMPA receptor is involved in the fast synaptic transmission of glutamate. By blocking the AMPA receptor, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone reduces the excitatory activity of glutamate, which can protect against excitotoxicity.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, which can reduce excitotoxicity. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce the expression of pro-inflammatory cytokines, which can reduce neuroinflammation. In addition, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to increase the expression of neurotrophic factors, which can promote neuronal survival and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a useful tool for studying the role of the AMPA receptor in neurological disorders. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has some limitations. It is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. In addition, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone research. One direction is to study the potential therapeutic applications of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in neurological disorders. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to study the structure-activity relationship of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and related compounds. By understanding the structure-activity relationship, researchers can design more potent and selective compounds that can be used as therapeutic agents. Finally, 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be used as a tool to study the role of the AMPA receptor in neurological disorders. By studying the effects of 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone on the AMPA receptor, researchers can gain insight into the mechanisms underlying neurological disorders and develop new therapeutic strategies.
Applications De Recherche Scientifique
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects against excitotoxicity, which is a pathological process that occurs in many neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. 4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anticonvulsant and analgesic effects.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-11-6-7-15(24-2)12(8-11)13-9-17(22)21-14-10-16(25-3)19(26-4)20(27-5)18(13)14/h6-8,10,13H,9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYGMPMDGRRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)

![([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetonitrile](/img/structure/B4435650.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4435656.png)